molecular formula C16H16O3 B13559681 4-(4-Isopropylphenoxy)benzoic acid

4-(4-Isopropylphenoxy)benzoic acid

Cat. No.: B13559681
M. Wt: 256.30 g/mol
InChI Key: UMZCLRYEISZZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isopropyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with 4-chlorobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating and can be carried out in a solvent like ethanol or water .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 4-isopropylphenol and 4-chlorobenzoic acid, are readily available and relatively inexpensive, making this method cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-(4-propan-2-ylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O3/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3,(H,17,18)

InChI Key

UMZCLRYEISZZFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.